molecular formula C11H12INS2 B14330130 2-(Methylsulfanyl)-3-(prop-2-en-1-yl)-1,3-benzothiazol-3-ium iodide CAS No. 106184-39-8

2-(Methylsulfanyl)-3-(prop-2-en-1-yl)-1,3-benzothiazol-3-ium iodide

Cat. No.: B14330130
CAS No.: 106184-39-8
M. Wt: 349.3 g/mol
InChI Key: SOOWKFRFCMIPKS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylsulfanyl)-3-(prop-2-en-1-yl)-1,3-benzothiazol-3-ium iodide is a chemical compound that belongs to the class of benzothiazolium salts. This compound is characterized by the presence of a benzothiazole ring, a methylsulfanyl group, and a prop-2-en-1-yl group. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-3-(prop-2-en-1-yl)-1,3-benzothiazol-3-ium iodide typically involves the reaction of 2-mercaptobenzothiazole with an appropriate alkylating agent such as prop-2-en-1-yl iodide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-3-(prop-2-en-1-yl)-1,3-benzothiazol-3-ium iodide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzothiazolium ring can be reduced under specific conditions.

    Substitution: The prop-2-en-1-yl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like thiols or amines can react with the prop-2-en-1-yl group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced benzothiazolium derivatives.

    Substitution: Substituted benzothiazolium compounds.

Scientific Research Applications

2-(Methylsulfanyl)-3-(prop-2-en-1-yl)-1,3-benzothiazol-3-ium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)-3-(prop-2-en-1-yl)-1,3-benzothiazol-3-ium iodide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfanyl)-3-(prop-2-en-1-yl)-1,3-benzothiazole
  • 2-(Methylsulfanyl)-3-(prop-2-en-1-yl)-1,3-benzothiazol-3-ium chloride

Uniqueness

2-(Methylsulfanyl)-3-(prop-2-en-1-yl)-1,3-benzothiazol-3-ium iodide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its iodide counterion can influence its solubility and reactivity compared to other similar compounds.

Properties

CAS No.

106184-39-8

Molecular Formula

C11H12INS2

Molecular Weight

349.3 g/mol

IUPAC Name

2-methylsulfanyl-3-prop-2-enyl-1,3-benzothiazol-3-ium;iodide

InChI

InChI=1S/C11H12NS2.HI/c1-3-8-12-9-6-4-5-7-10(9)14-11(12)13-2;/h3-7H,1,8H2,2H3;1H/q+1;/p-1

InChI Key

SOOWKFRFCMIPKS-UHFFFAOYSA-M

Canonical SMILES

CSC1=[N+](C2=CC=CC=C2S1)CC=C.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.